molecular formula C15H10N4O6S B2664513 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 922122-83-6

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2664513
CAS No.: 922122-83-6
M. Wt: 374.33
InChI Key: JJOVGCKWCGNNBR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide derivative featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group and a 5-nitrothiophene-2-carboxamide moiety. Its synthesis involves coupling reactions between activated carboxylic acids and amine-containing heterocycles, as exemplified by methods using HATU/DIPEA-mediated amidation (similar to and ).

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O6S/c20-14(11-3-4-13(26-11)19(21)22)16-15-18-17-12(25-15)6-8-1-2-9-10(5-8)24-7-23-9/h1-5H,6-7H2,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOVGCKWCGNNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the nitrothiophene group: This can be accomplished through nitration reactions followed by coupling with thiophene derivatives.

    Final coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and oxadiazole intermediates with the nitrothiophene carboxamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structure incorporates a nitrothiophene moiety, which has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of thiophene compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models. The specific mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Properties
The compound's oxadiazole segment is known for its anti-inflammatory effects. Research indicates that similar compounds can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX). In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial for the management of inflammatory diseases .

Material Science

Organic Electronics
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide has potential applications in organic electronics due to its electronic properties. The presence of the benzo[d][1,3]dioxole group enhances the charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have demonstrated that modifications to this scaffold can lead to improved efficiency in light absorption and electron mobility .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structural integrity and purity of the synthesized compound .

Toxicological Studies

Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while some derivatives exhibit cytotoxic effects on cancer cells, they also show relatively low toxicity towards normal cells at therapeutic doses. Ongoing studies aim to elucidate the pharmacokinetics and biodistribution to ensure safety in clinical applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant growth inhibition in SNB-19 and OVCAR-8 cell lines with percent growth inhibitions exceeding 80%.
Study BAnti-inflammatory EffectsIn silico docking studies indicated strong binding affinity to 5-lipoxygenase, suggesting potential for anti-inflammatory drug development.
Study COrganic ElectronicsEvaluated as a candidate for OLED materials; showed enhanced charge mobility compared to traditional materials.

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with cellular targets, leading to the modulation of biological pathways. For example, it may induce apoptosis in cancer cells by activating caspases and causing cell cycle arrest at specific phases . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Antimicrobial and Enzyme-Targeted Therapeutics

The compound’s closest analogs include:

Compound Name Key Structural Differences Biological Activity Source
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) Replaces oxadiazole with thiazole ; lacks benzodioxole substituent Narrow-spectrum antibacterial activity (Gram-positive pathogens)
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Retains benzodioxole but uses cyclopropane-carboxamide and thiazole core Not explicitly stated; likely kinase or enzyme inhibition (structural similarity to kinase inhibitors)
2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide Replaces oxadiazole with thiadiazole ; adds trifluoromethylphenyl group Acetylcholinesterase inhibition (potential for neurodegenerative disease therapy)

Key Observations :

  • Oxadiazole vs. Thiazole/Thiadiazole : The oxadiazole core in the target compound may enhance metabolic stability compared to thiazole analogs, which are prone to oxidative degradation .
  • Nitrothiophene vs.
Pharmacological Activity Comparisons
  • Antibacterial Activity : The thiazole-based analog (Compound 7, ) shows narrow-spectrum activity against Staphylococcus aureus (MIC: 2 µg/mL), attributed to nitrothiophene-mediated disruption of cell membrane integrity. The target compound’s benzodioxole group may broaden its spectrum by enhancing penetration into Gram-negative bacteria .
  • Enzyme Inhibition : The thiadiazole analog () exhibits acetylcholinesterase inhibition (IC50: 0.8 µM), while the target compound’s oxadiazole core could target similar enzymes with higher selectivity due to reduced steric hindrance .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Thiazole Analog (Compound 7) Thiadiazole Analog ()
Molecular Weight ~391.3 g/mol (calculated) 357.3 g/mol 483.4 g/mol
LogP ~2.8 (predicted) 2.1 3.5
Aqueous Solubility Low (due to nitrothiophene and benzodioxole) Moderate (polar thiazole improves solubility) Very low (bulky trifluoromethyl group)

Key Insight : The benzodioxole group in the target compound balances lipophilicity (LogP ~2.8), making it more membrane-permeable than the thiazole analog but less than the thiadiazole derivative with a trifluoromethyl group .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a nitrothiophene group. The molecular formula is C17H14N4O4SC_{17}H_{14}N_{4}O_{4}S with a molecular weight of approximately 382.39 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:

Cell Line IC50 (μM) Mechanism of Action
HeLa2.07 ± 0.88Induction of apoptosis
A5493.52 ± 0.49Mitochondrial dysfunction
MCF-72.55 ± 0.34ROS production and lipid peroxidation reduction

The compound exhibited potent growth inhibition properties with IC50 values generally below 5 μM against these human cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment .

The mechanisms underlying the anticancer effects include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.
  • Lipid Peroxidation Reduction : The compound helps in reducing malondialdehyde levels in treated cells, indicating a protective effect against oxidative damage .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

Microorganism Activity
Staphylococcus aureusActive
Bacillus cereusActive
Enterococcus faecalisActive
Escherichia coliInactive

The compound exhibits selective antimicrobial activity against gram-positive bacteria while showing limited efficacy against gram-negative strains .

Case Studies

A notable study involved the synthesis and evaluation of related compounds that incorporate the benzo[d][1,3]dioxole structure. These derivatives were assessed for their biological activities and showed varied efficacy across different assays:

  • Antitumor Evaluation : Compounds derived from the benzo[d][1,3]dioxole framework showed significant cytotoxicity against multiple cancer cell lines.
  • Neuroprotective Effects : Some derivatives demonstrated neuroprotective properties by reducing oxidative stress in neuronal models .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a benzodioxole-containing intermediate with a nitrothiophene-carboxamide moiety. Key steps include:

  • Acylation : Reacting acid chlorides with amine precursors in solvents like chloroform or pyridine, using triethylamine as a base .
  • Purification : Crude products are washed with NaHCO₃ to remove acidic byproducts, followed by recrystallization (e.g., methanol) or column chromatography .

Q. Table 1: Reaction Condition Optimization

ParameterExample VariationsImpact on Yield/PurityReference
SolventChloroform vs. PyridinePyridine may enhance acylation
BaseTriethylamine vs. DMAPDMAP could accelerate reaction
Reaction Time18 hr vs. 24 hrExtended time improves purity

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Determines 3D structure and hydrogen-bonding interactions (e.g., centrosymmetrical dimers via N–H⋯N bonds) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions; 19F NMR (if applicable) tracks fluorinated analogs .
  • TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC) .

Q. What preliminary biological assays are recommended for evaluating its activity?

Methodological Answer:

  • Antitumor Screening : Use in vitro cell viability assays (e.g., MTT) against cancer cell lines, comparing IC₅₀ values to reference drugs .
  • Enzyme Inhibition : Test against target enzymes (e.g., PFOR) via spectrophotometric assays .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side-product formation?

Methodological Answer:

  • Optimize Stoichiometry : Use a 1.2:1 molar ratio of acid chloride to amine to ensure complete reaction .
  • Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature Control : Conduct reactions at 0–5°C to suppress hydrolysis of acid chlorides .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Orthogonal Assays : Validate cytotoxicity results with apoptosis assays (e.g., Annexin V staining) .
  • Compound Stability Testing : Use HPLC to check degradation in assay buffers .
  • Dose-Response Reproducibility : Repeat experiments with fresh stock solutions to rule out solvent effects .

Q. What computational strategies can predict structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Model interactions with target proteins (e.g., PFOR enzyme) using software like AutoDock .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with biological activity .

Q. Table 2: Key Substituents for SAR Studies

PositionModificationObserved Impact on ActivityReference
OxadiazoleReplace benzodioxole with phenylReduced antitumor potency
NitrothiopheneIntroduce electron-withdrawing groupsEnhanced enzyme inhibition

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks; analyze by HPLC for decomposition products .
  • Light Sensitivity : Use amber vials to prevent nitro group photoreduction .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Gene Knockdown : Use siRNA to silence target enzymes and assess rescue effects .
  • Metabolomics : Profile metabolic shifts in treated cells via LC-MS to identify affected pathways .

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